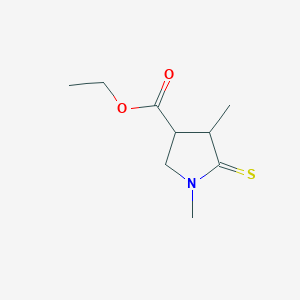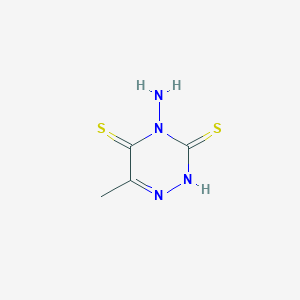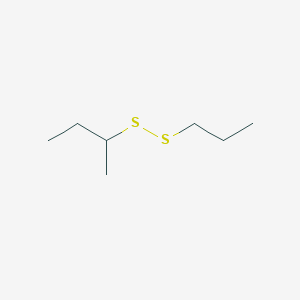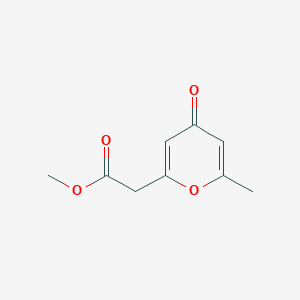![molecular formula C11H16N4O2S B14595067 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide CAS No. 61280-14-6](/img/structure/B14595067.png)
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine-2-carbothioamide with 2-(morpholin-4-yl)ethanol under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated under reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical research.
Wirkmechanismus
The mechanism of action of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, in the context of its antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication . In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide can be compared with other similar compounds, such as:
Pyrazinamide: A well-known anti-tubercular drug that shares a similar pyrazine core structure.
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile: Another compound with a similar structure but different functional groups, which may result in different biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and share structural similarities with this compound.
Eigenschaften
CAS-Nummer |
61280-14-6 |
|---|---|
Molekularformel |
C11H16N4O2S |
Molekulargewicht |
268.34 g/mol |
IUPAC-Name |
6-(2-morpholin-4-ylethoxy)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C11H16N4O2S/c12-11(18)9-7-13-8-10(14-9)17-6-3-15-1-4-16-5-2-15/h7-8H,1-6H2,(H2,12,18) |
InChI-Schlüssel |
XPHAZRIIAZWSDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=NC(=CN=C2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)


![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)

![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)

